![molecular formula C12H20ClN5 B12219343 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12219343.png)
1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1-propyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to reductive amination using formaldehyde and a secondary amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
Androgen Receptor Modulation
One of the primary applications of this compound is as a tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in specific tissues, making them useful in treating conditions such as muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids. Research has indicated that compounds with similar structures can effectively modulate androgen receptor activity, potentially leading to therapeutic advancements in treating prostate cancer and other androgen-dependent diseases .
Neuroprotective Effects
There is emerging evidence suggesting that pyrazole derivatives may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases. Compounds that share structural similarities with 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. In silico studies have shown promising results for potential inhibitors derived from pyrazole compounds, indicating a pathway for developing new treatments for cognitive decline .
Insecticidal Activity
The compound's potential extends into agriculture, where pyrazole derivatives have been synthesized and tested for insecticidal activity. For instance, novel pyrazole derivatives have demonstrated significant efficacy against pests such as Aphis fabae, showcasing mortality rates comparable to established insecticides like imidacloprid. The structure-activity relationship studies indicate that modifications to the pyrazole ring can enhance insecticidal properties, providing a basis for developing new agrochemicals .
Comparative Analysis of Pyrazole Derivatives
The following table summarizes key findings regarding the applications of various pyrazole derivatives, including this compound:
Case Study 1: Prostate Cancer Treatment
Research has shown that SARMs based on pyrazole structures can selectively target androgen receptors in prostate cancer cells, leading to reduced tumor growth without the adverse effects typically associated with steroidal therapies. Clinical trials are ongoing to evaluate the safety and efficacy of these compounds in human subjects.
Case Study 2: Agricultural Field Trials
Field trials conducted with pyrazole-based insecticides revealed that certain modifications led to enhanced efficacy against common agricultural pests. The results indicated a significant reduction in pest populations, demonstrating the potential for these compounds as environmentally friendly alternatives to traditional pesticides.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
1-methyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of various pyrazole derivatives.
Uniqueness
1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties
Biological Activity
1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine, a pyrazole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C14H24ClN5
- Molecular Weight : 297.8269 g/mol
- CAS Number : 1855910-66-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 39.70 |
Compound B | MDA-MB-231 | 0.26 |
These findings suggest that modifications in the pyrazole structure can enhance anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The pyrazole scaffold is recognized for its anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Activity Type | Effect | Reference |
---|---|---|
COX Inhibition | Significant reduction | |
Cytokine Release | Decreased IL-6 levels |
These results indicate that the compound may serve as a lead for developing new anti-inflammatory agents.
Antimicrobial Activity
Research has demonstrated that certain pyrazole derivatives exhibit antimicrobial properties against a range of bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 25 µg/mL |
S. aureus | 15 µg/mL |
Pseudomonas aeruginosa | 30 µg/mL |
The presence of specific functional groups in the pyrazole structure enhances its interaction with bacterial cell membranes, contributing to its antimicrobial efficacy .
The biological activities of pyrazole derivatives are often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Many pyrazole compounds inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Caspase Activation : The activation of caspases plays a crucial role in apoptosis; certain derivatives have been shown to modulate caspase activity, leading to increased cancer cell death .
- Receptor Modulation : Some pyrazoles act as selective modulators for nuclear receptors, influencing gene expression related to inflammation and cancer progression .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:
-
Case Study on Cancer Treatment :
- A study involving a pyrazole derivative showed promising results in reducing tumor size in xenograft models of breast cancer.
- Treatment led to a significant decrease in tumor proliferation markers.
-
Case Study on Inflammatory Disorders :
- In a model of rheumatoid arthritis, administration of a pyrazole derivative resulted in reduced joint swelling and pain.
- Histological analysis indicated decreased infiltration of inflammatory cells.
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(2-methylpyrazol-3-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-3-8-17-12(5-7-15-17)10-13-9-11-4-6-14-16(11)2;/h4-7,13H,3,8-10H2,1-2H3;1H |
InChI Key |
JIPWTWMSCGEZIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC=NN2C.Cl |
Origin of Product |
United States |
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